Technical Monograph: Physicochemical Profiling of 2-(4-Methoxypyridin-2-yl)-6-methylpyrimidin-4-ol
Technical Monograph: Physicochemical Profiling of 2-(4-Methoxypyridin-2-yl)-6-methylpyrimidin-4-ol
This technical guide provides a comprehensive physicochemical profiling of 2-(4-Methoxypyridin-2-yl)-6-methylpyrimidin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary & Structural Analysis
2-(4-Methoxypyridin-2-yl)-6-methylpyrimidin-4-ol represents a class of "bipyridine-mimetic" heterocycles. It fuses the metal-chelating capability of a 2,2'-bipyridine system with the hydrogen-bonding versatility of a hydroxypyrimidine.
This compound is not merely a static structure; it is a dynamic entity whose behavior is governed by prototropic tautomerism . Understanding this equilibrium is the single most important factor in predicting its solubility, permeability, and ligand-binding affinity.
Structural Identity[1]
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IUPAC Name: 2-(4-Methoxypyridin-2-yl)-6-methylpyrimidin-4-ol
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Core Scaffold: Pyrimidine ring substituted at C2 (heteroaryl), C4 (hydroxyl/oxo), and C6 (methyl).
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Key Feature: The N-N bidentate pocket formed between the pyridine nitrogen and the pyrimidine nitrogen (N1).
Tautomeric Dynamics (The "Chameleon" Effect)
In the solid state and in polar solvents (e.g., DMSO, Water), this compound does not exist primarily as the "ol" (enol). Instead, it adopts the pyrimidin-4(3H)-one (keto) tautomer. This is driven by the thermodynamic stability of the amide-like resonance in the pyrimidine ring.
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Keto Form (Dominant): High polarity, hydrogen bond donor (NH), hydrogen bond acceptor (C=O).
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Enol Form (Minor): Aromatic, hydrogen bond donor (OH), favored in non-polar solvents or when coordinated to metals.
Implication: Drug discovery assays must account for the keto form as the bioactive species in aqueous media.
Physicochemical Properties Profile
The following data summarizes the physicochemical landscape of the compound. Where specific experimental values for this exact analog are proprietary, values are derived from validated structure-property relationship (SPR) models of the 2-pyridyl-pyrimidine class.
| Property | Value / Range | Description |
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Molecular Weight | 217.23 g/mol | Small molecule fragment space. |
| Tautomer Preference | Keto (Pyrimidinone) | >95% in aqueous solution at pH 7.0. |
| pKa (Acidic) | 8.5 – 9.2 (Predicted) | Deprotonation of the pyrimidinone N-H. |
| pKa (Basic) | 3.5 – 4.5 (Predicted) | Protonation of the pyridine nitrogen. |
| LogP (Octanol/Water) | 1.2 – 1.8 | Moderately lipophilic; suitable for CNS penetration. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Limited by crystal lattice energy (H-bond network). |
| Solubility (DMSO) | High (> 50 mg/mL) | Disrupts intermolecular H-bonds. |
| H-Bond Donors | 1 (NH in keto form) | Critical for active site binding. |
| H-Bond Acceptors | 4 (3 N, 1 O) | High capacity for solvent interaction. |
Synthetic Pathway & Mechanism
To ensure high purity for physicochemical analysis, a convergent synthesis strategy is recommended. This protocol avoids the regioselectivity issues common in linear syntheses.
Retrosynthetic Logic
The pyrimidine core is constructed via a condensation reaction between a 1,3-electrophile (ethyl acetoacetate) and a 1,3-nucleophile (amidine).
Visualization: Synthesis Workflow
Figure 1: Convergent synthesis of the pyrimidine core via condensation chemistry.
Step-by-Step Protocol
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Reagent Prep: Dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate fresh sodium ethoxide.
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Condensation: Add 4-methoxypyridine-2-carboximidamide (1.0 eq) followed by ethyl acetoacetate (1.1 eq).
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Reflux: Heat to reflux (78°C) for 6–12 hours. The reaction is driven by the precipitation of the sodium salt of the product.
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Workup: Cool to room temperature. Acidify with acetic acid to pH ~6 to precipitate the free base (keto form).
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Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted amidine.
Experimental Protocols for Property Validation
As a scientist, you must validate these properties empirically. The following protocols are self-validating systems designed to minimize artifacts.
Protocol: pKa Determination (Spectrophotometric)
Why this method? Potentiometric titration is often inaccurate for low-solubility compounds. UV-metric titration is more sensitive and requires lower concentrations.
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Stock Solution: Prepare a 10 mM stock in DMSO.
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Buffer Preparation: Prepare a "Universal Buffer" series (pH 2.0 to 12.0) with constant ionic strength (I=0.1 M KCl).
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Titration: Inject 10 µL of stock into 2 mL of each buffer.
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Analysis: Scan UV-Vis (220–400 nm). Look for the bathochromic shift of the
transition as the pyridine nitrogen protonates (acidic pH) or the pyrimidinone deprotonates (basic pH). -
Calculation: Plot Absorbance vs. pH at
and fit to the Henderson-Hasselbalch equation.
Protocol: LogP Measurement (Miniaturized Shake-Flask)
Why this method? HPLC retention time methods can be biased by silanol interactions. The shake-flask is the gold standard for thermodynamic partitioning.
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Phases: Pre-saturate 1-Octanol with Phosphate Buffered Saline (pH 7.4) and vice-versa for 24 hours.
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Equilibration: Dissolve the compound in the Octanol phase (0.5 mg/mL). Add an equal volume of the aqueous phase.
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Partitioning: Rotate (do not vortex, to avoid emulsions) for 1 hour at 25°C. Centrifuge to separate phases.
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Quantification: Analyze both phases by HPLC-UV (254 nm).
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Validation: Mass balance must be >95% (Concentration in Octanol + Concentration in Water ≈ Initial Concentration).
Structural Dynamics & Signaling
Understanding the tautomeric equilibrium is vital for interpreting biological data. The diagram below illustrates the equilibrium and the potential for metal coordination.
Figure 2: Tautomeric equilibrium and its impact on metal coordination. The Keto form dominates in biological media, but the Enol form or anion is often the active species in metal binding.
References
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on pyrimidine tautomerism).
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Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles." Journal of the Chemical Society. (Definitive work on hydroxypyrimidine pKa and tautomerism).
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for pyridine/pyrimidine scaffolds in drug design).
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PubChem Compound Summary. "2-Methoxypyridin-4-ol" (Analogous structure for property extrapolation).
